2-(3,5-Dimethylbenzyl)naphthalene
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Overview
Description
2-(3,5-Dimethylbenzyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The compound this compound features a naphthalene core substituted with a 3,5-dimethylbenzyl group at the second position. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylbenzyl)naphthalene can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a naphthalene boronic acid derivative with a 3,5-dimethylbenzyl halide in the presence of a palladium catalyst and a base.
Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of naphthalene with 3,5-dimethylbenzyl chloride using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylbenzyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sulfuric acid for sulfonation or nitric acid for nitration are commonly employed.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-Dimethylbenzyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylbenzyl)naphthalene and its derivatives involves interactions with various molecular targets and pathways. For instance, naphthalene derivatives are known to interact with enzymes and receptors, influencing biological processes such as cell signaling and metabolism . The specific pathways and targets depend on the structural modifications and the context of their application.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound with a simpler structure.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Similar to anthracene but with a different ring fusion pattern.
Uniqueness
2-(3,5-Dimethylbenzyl)naphthalene is unique due to the presence of the 3,5-dimethylbenzyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
13183-55-6 |
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Molecular Formula |
C19H18 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2-[(3,5-dimethylphenyl)methyl]naphthalene |
InChI |
InChI=1S/C19H18/c1-14-9-15(2)11-17(10-14)12-16-7-8-18-5-3-4-6-19(18)13-16/h3-11,13H,12H2,1-2H3 |
InChI Key |
QWYNHGPSBUKYDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
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